molecular formula C11H13F3N2 B14484186 N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide CAS No. 67169-12-4

N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide

Cat. No.: B14484186
CAS No.: 67169-12-4
M. Wt: 230.23 g/mol
InChI Key: DXUBTPRPAHRFDT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide with 2-methyl-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-phenylmethanimidamide: Similar structure but lacks the trifluoromethyl group.

    N,N-Dimethyl-N’-[4-methylphenyl]methanimidamide: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N,N-Dimethyl-N’-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide makes it unique compared to similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

67169-12-4

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

N,N-dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide

InChI

InChI=1S/C11H13F3N2/c1-8-6-9(11(12,13)14)4-5-10(8)15-7-16(2)3/h4-7H,1-3H3

InChI Key

DXUBTPRPAHRFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)N=CN(C)C

Origin of Product

United States

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